molecular formula C21H23N3O5S B6525917 4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 1014950-00-5

4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B6525917
CAS No.: 1014950-00-5
M. Wt: 429.5 g/mol
InChI Key: BKPRULBFERBRMN-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.13584202 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a morpholine sulfonyl group and a phenyl moiety linked to a pyrrolidine derivative, suggesting a multifaceted interaction profile with biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H22N4O5S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

This indicates the presence of various functional groups that contribute to its biological activity.

Antioxidant Activity

Research has indicated that derivatives of the morpholine sulfonyl group exhibit antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. Compounds similar to this compound have shown varying degrees of DPPH inhibition, suggesting potential as antioxidant agents .

Antibacterial Activity

The compound's antibacterial efficacy has been assessed against various strains. Studies have demonstrated that related morpholine derivatives possess moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism involves enzyme inhibition and disruption of bacterial cell wall synthesis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has shown significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

The biological activity of this compound is largely attributed to its ability to phosphorylate multiple receptor tyrosine kinases, which are crucial in cellular signaling pathways. For instance, it promotes endocytosis of the epidermal growth factor receptor (EGFR), facilitating cellular processes like synapse formation and autophagy regulation .

Case Studies

  • Antioxidant Evaluation : A study evaluated several derivatives, including those similar to this compound, showing a DPPH inhibition rate of up to 16.75%, indicating significant antioxidant potential .
  • Antimicrobial Screening : A set of compounds was tested against various bacterial strains, revealing that those incorporating the morpholine sulfonyl group exhibited notable antibacterial properties, particularly against Salmonella typhi .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-20-5-2-10-24(20)18-4-1-3-17(15-18)22-21(26)16-6-8-19(9-7-16)30(27,28)23-11-13-29-14-12-23/h1,3-4,6-9,15H,2,5,10-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPRULBFERBRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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